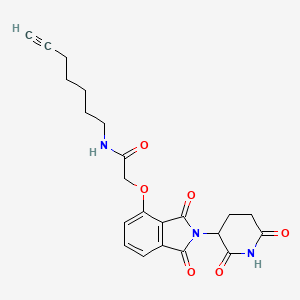
Thalidomide-O-acetamido-C5-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-C5-alkyne is a compound that features a thalidomide moiety linked to an aliphatic spacer and an alkyne group. Thalidomide itself is a well-known ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The addition of the acetamido and alkyne groups allows for further derivatization and functionalization, making this compound a versatile tool in chemical biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C5-alkyne typically involves the following steps:
Formation of Thalidomide Derivative: Thalidomide is first modified to introduce an acetamido group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of Alkyne Group: The alkyne group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido or alkyne groups.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Thalidomide-O-acetamido-C5-alkyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras).
Biology: The compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Thalidomide derivatives, including this compound, are being investigated for their potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool for drug discovery
Mechanism of Action
Thalidomide-O-acetamido-C5-alkyne exerts its effects primarily through its interaction with E3 ligase, specifically cereblon (CRBN). The binding of the compound to CRBN leads to the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, resulting in their ubiquitination and subsequent degradation by the proteasome . This mechanism is the basis for the compound’s use in PROTAC technology, where it facilitates the targeted degradation of specific proteins.
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C5-alkyne is unique due to the presence of the acetamido and alkyne groups, which allow for further functionalization and derivatization. This makes it a versatile tool in chemical biology and medicinal chemistry, particularly in the development of PROTACs .
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hept-6-ynylacetamide |
InChI |
InChI=1S/C22H23N3O6/c1-2-3-4-5-6-12-23-18(27)13-31-16-9-7-8-14-19(16)22(30)25(21(14)29)15-10-11-17(26)24-20(15)28/h1,7-9,15H,3-6,10-13H2,(H,23,27)(H,24,26,28) |
InChI Key |
PUYBHYPRHUFRCL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















